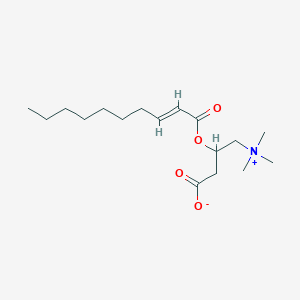

2-Decenoyl carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Decenoyl carnitine: is a medium-chain acylcarnitine that plays a significant role in fatty acid metabolism. It is derived from L-carnitine, which is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl CoA, a key molecule in the citric acid cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Decenoyl carnitine can be synthesized through the esterification of L-carnitine with 2-decenoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Decenoyl carnitine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to form saturated acylcarnitines.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated acylcarnitines.

Substitution: Various ester and amide derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Decenoyl carnitine is used as a reference standard in analytical chemistry for the quantification of acylcarnitines in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-TQMS) .

Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation. It is used to study the metabolic pathways and the role of acylcarnitines in cellular energy production .

Medicine: Clinically, this compound is investigated for its potential role in diagnosing and monitoring metabolic diseases such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency .

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic disorders .

Wirkmechanismus

2-Decenoyl carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. This process generates acetyl CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with carnitine acyltransferases, enzymes that catalyze the transfer of acyl groups from acyl-CoA to carnitine, forming acylcarnitines .

Vergleich Mit ähnlichen Verbindungen

2-Dodecenoyl carnitine: Another medium-chain acylcarnitine with a similar structure but a longer carbon chain.

Acetyl carnitine: A short-chain acylcarnitine involved in the transport of acetyl groups.

Palmitoyl carnitine: A long-chain acylcarnitine involved in the transport of palmitic acid .

Uniqueness: 2-Decenoyl carnitine is unique due to its specific role in the metabolism of medium-chain fatty acids. Its structure allows it to act as a diagnostic biomarker for specific metabolic disorders, making it valuable in both clinical and research settings .

Eigenschaften

Molekularformel |

C17H31NO4 |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+ |

InChI-Schlüssel |

MITAQTMTDSXVQD-VAWYXSNFSA-N |

Isomerische SMILES |

CCCCCCC/C=C/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)

![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)